molecular formula C8H15NOS B1532567 N-cyclobutylidene-2-methylpropane-2-sulfinamide CAS No. 1191456-53-7

N-cyclobutylidene-2-methylpropane-2-sulfinamide

Cat. No. B1532567
M. Wt: 173.28 g/mol
InChI Key: LWVDMDJXXIBEFK-UHFFFAOYSA-N
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Description

“N-cyclobutylidene-2-methylpropane-2-sulfinamide” is a chemical compound with the CAS Number: 1191456-53-7 . It has a molecular weight of 173.28 .


Synthesis Analysis

The synthesis of “N-cyclobutylidene-2-methylpropane-2-sulfinamide” involves several steps . In one method, fluoromethyl phenyl sulfone is reacted with n-butyllithium in tetrahydrofuran at -78℃ under an inert atmosphere . Then, N-cyclobutylidene-2-methylpropane-2-sulfinamide is added to the mixture at -78℃ and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight . The reaction mixture is then quenched by the addition of water and extracted three times with dichloromethane .


Molecular Structure Analysis

The molecular structure of “N-cyclobutylidene-2-methylpropane-2-sulfinamide” is represented by the formula C8H15NOS .


Chemical Reactions Analysis

The chemical reactions involving “N-cyclobutylidene-2-methylpropane-2-sulfinamide” are complex and involve several stages . For instance, it can be used in the synthesis of N-(1-(fluoro(phenylsulfonyl)methyl)cyclobutyl)-2-methylpropane-2-sulfinamide .


Physical And Chemical Properties Analysis

“N-cyclobutylidene-2-methylpropane-2-sulfinamide” is a liquid at room temperature .

Scientific Research Applications

Synthetic approaches and applications of sulfonimidates

  • Scientific Field: Organic & Biomolecular Chemistry
  • Application Summary: Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They are a sulfur(VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Methods of Application: The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur(VI) derivatives including sulfonimidamides and sulfoximines .
  • Results or Outcomes: The main advantage of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond, and finally the nitrogen R 3 substituent .

Use of Sulfonimidates as Alkyl Transfer Reagents

  • Scientific Field: Organic Chemistry
  • Application Summary: Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This plays on the lability of sulfonimidates under acidic conditions .
  • Methods of Application: The use of sulfonimidates as alkyl transfer reagents involves their reaction with acids, alcohols, and phenols . This is usually done under acidic conditions .
  • Results or Outcomes: The use of sulfonimidates as alkyl transfer reagents has allowed for the synthesis of a variety of organosulfur compounds .

Use of Sulfonimidates in Polymer Synthesis

  • Scientific Field: Polymer Chemistry
  • Application Summary: Sulfonimidates have been utilized in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
  • Methods of Application: The synthesis of these polymers involves the decomposition of sulfonimidates at elevated temperatures .
  • Results or Outcomes: The use of sulfonimidates in polymer synthesis has allowed for the creation of novel poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Safety And Hazards

The safety information for “N-cyclobutylidene-2-methylpropane-2-sulfinamide” includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-cyclobutylidene-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c1-8(2,3)11(10)9-7-5-4-6-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVDMDJXXIBEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutylidene-2-methylpropane-2-sulfinamide

CAS RN

1191456-53-7
Record name N-cyclobutylidene-2-methylpropane-2-sulfinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of titanium (IV) ethoxide (22.4 mL, 107 mmol) and cyclobutanone (5.37 mL, 71.0 mmoL) in tetrahydrofuran (120 mL) was stirred for 10 minutes. Tert-butanesulfinamide (7.17 g, 59.0 mmol) was added and the reaction mixture was stirred at room temperature for 18 hours. The mixture was concentrated and the residue dissolved in ethyl acetate. The solution was washed with saturated aqueous sodium hydrogen carbonate, dried over sodium sulphate and concentrated to give N-cyclobutylidene-2-methylpropane-2-sulfinamide (9.51 g, 77%) as a pale yellow oil which was used directly without purification.
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
22.4 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-methylpropane-2-sulfinamide (4.32 g, 35.7 mmol) and titanium(IV) ethoxide (16.3 g, 71.3 mmol) were added sequentially to a solution of cyclobutanone (2.5 g, 35.7 mmol) in THF (102 ml) at 22° C. The mixture was stirred at 60° C. for 5 h. The reaction mixture poured over a stirring saturated aqueous sodium chloride solution (60 mL). Celite was added to the suspension and it was filtered through a pad of Celite, washing with ethyl acetate (300 mL). The filtrate was washed with brine and the organic layers were combined and dried with anhydrous sodium sulfate. The dried solution was filtered and the filtrate was concentrated, yielding an oil which was purified on silica gel (Biotage, 25 g column, EtOAc/hexanes gradient, fraction collection at λ=254 nm) to give the expected product N-cyclobutylidene-2-methylpropane-2-sulfinamide (4.6 g, 27 mmol, 74% yield) consistent by NMR. 1H NMR (400 MHz, CHLOROFORM-d) δ 3.59-3.22 (m, 2H), 3.21-3.03 (m, 2H), 2.12 (t, J=8.2 Hz, 2H), 1.24 (s, 9H).
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
102 mL
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclobutylidene-2-methylpropane-2-sulfinamide
Reactant of Route 2
Reactant of Route 2
N-cyclobutylidene-2-methylpropane-2-sulfinamide
Reactant of Route 3
N-cyclobutylidene-2-methylpropane-2-sulfinamide

Citations

For This Compound
2
Citations
W Yu, Y Deng, B Hopkins, X Huang, D Sloman… - Bioorganic & Medicinal …, 2021 - Elsevier
… Addition of the anion generated by lithium-halogen exchange of 55 to N-cyclobutylidene-2-methylpropane-2-sulfinamide afforded 56 in moderate yield. The tert-butyl-l 3 -sulfanone …
Number of citations: 4 www.sciencedirect.com
A Casimiro-Garcia, C Allais, A Brennan… - Journal of Medicinal …, 2021 - ACS Publications
A diaryl ketone series was identified as vanin-1 inhibitors from a high-throughput screening campaign. While this novel scaffold provided valuable probe 2 that was used to build target …
Number of citations: 3 pubs.acs.org

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